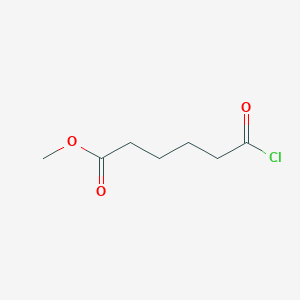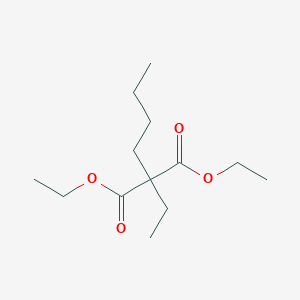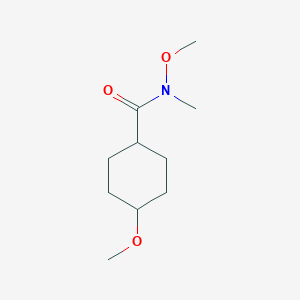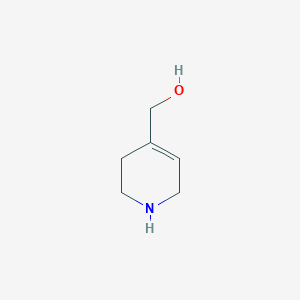
6-溴-1-氯异喹啉
概述
描述
Synthesis Analysis
The synthesis of 6-bromoisoquinolines, including derivatives closely related to 6-Bromo-1-chloroisoquinoline, has been extensively studied. One common method involves the Skraup reaction, starting from 4-bromoaniline, glycerol, and nitrobenzene. This process highlights the importance of oxidants, reaction time, and pH adjustments, achieving yields up to 54% (Li Wei, 2011). Another approach, the Knorr synthesis, has been employed for the preparation of 6-bromo-2-chloro-4-methylquinoline, utilizing condensation and cyclization reactions (N. Wlodarczyk et al., 2011).
Molecular Structure Analysis
The crystal and molecular structure of related 6-bromoquinoline derivatives have been determined, revealing complex interactions within the crystal lattice. For example, a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one was synthesized and characterized, showing a triclinic system with significant intermolecular interactions, including hydrogen and π-π stacking interactions, which are crucial for understanding its chemical behavior (O. Ouerghi et al., 2021).
Chemical Reactions and Properties
6-Bromoquinoline compounds participate in various chemical reactions, forming the basis for synthesizing more complex molecules. For instance, bromo-4-iodoquinoline, a closely related compound, serves as an intermediate for synthesizing GSK2126458, a biologically active compound, through cyclization and substitution reactions (Wenhui Wang et al., 2015).
科学研究应用
合成技术和应用:
- Knorr合成: Wlodarczyk等人(2011年)的研究探讨了6-溴-2-氯-4-甲基喹啉的合成,这是一种与6-溴-1-氯异喹啉在结构上相关的化合物,使用了一种称为Knorr反应的方法。这种合成对传染病研究具有重要意义,并为类似化合物的制备提供了见解(Wlodarczyk et al., 2011)。
与酰胺离子的反应:
- 取代和络合形成: Zoltewicz和Oestreich(1991年)的研究考察了在氨中进行的4-卤代异喹啉的反应,包括4-溴异喹啉,揭示了SRN1取代和σ络合形成之间的竞争关系。这项研究为溴代异喹啉的反应性提供了见解,这可能与6-溴-1-氯异喹啉相关(Zoltewicz & Oestreich, 1991)。
喹啉衍生物的合成:
- 溴化反应: Şahin等人(2008年)报道了通过溴化反应高效合成各种喹啉衍生物,包括6-溴喹啉。这项研究有助于理解合成类似溴喹啉,其中可能包括6-溴-1-氯异喹啉(Şahin等人,2008年)。
抗菌和晶体结构分析:
- 新型喹唑啉酮衍生物: Ouerghi等人(2021年)合成了一种新型6-溴-2-氯-3-丁基喹唑啉-4(3H)-酮,这是一种与6-溴-1-氯异喹啉在结构上相关的化合物。他们研究了其抗菌性能并分析了其晶体结构,为类似化合物的潜在生物应用提供了宝贵的见解(Ouerghi et al., 2021)。
吡啶中的卤素交换:
- 硅醚介导的卤素置换: Schlosser和Cottet(2002年)的研究描述了各种杂环中的硅醚介导的卤素/卤素置换,包括氯喹啉和氯异喹啉。这项研究可能有助于涉及6-溴-1-氯异喹啉的反应(Schlosser和Cottet,2002年)。
溴氯喹啉的杀真菌活性:
- 抗真菌活性: Gershon等人(1996年)探讨了3-溴-6-氯和6-溴-3-氯喹啉酚的制备和抗真菌活性,为溴氯化合物的杀真菌活性提供了见解,这可能与6-溴-1-氯异喹啉相关(Gershon et al., 1996)。
安全和危害
6-Bromo-1-chloroisoquinoline is classified as a danger according to its safety information. It has hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
属性
IUPAC Name |
6-bromo-1-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAHGGQULSSGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623869 | |
| Record name | 6-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-chloroisoquinoline | |
CAS RN |
205055-63-6 | |
| Record name | 6-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1-chloro-isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

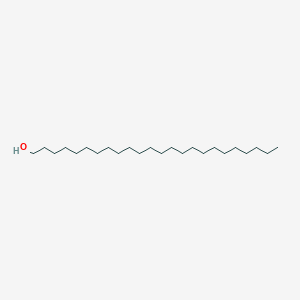
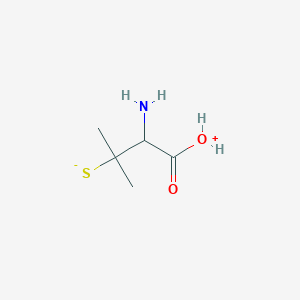
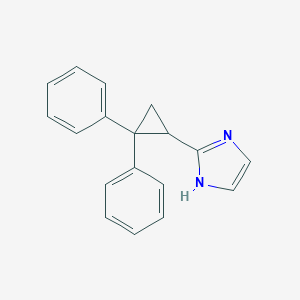
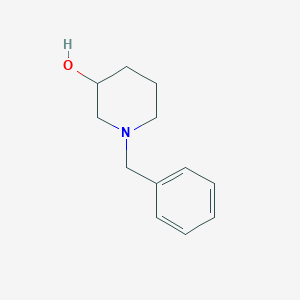
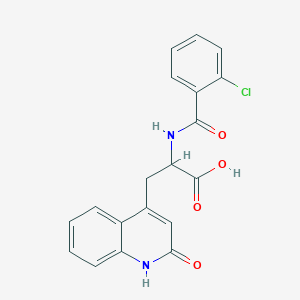
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)
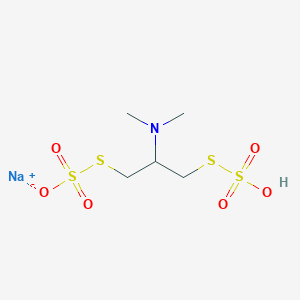
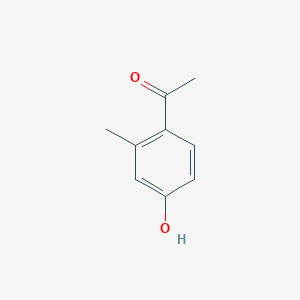
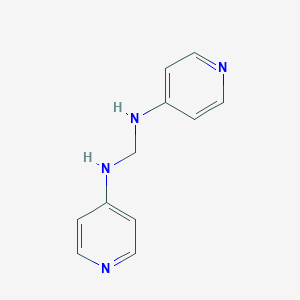
![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)
